Hafnium(cento) acetylacetonate

Description

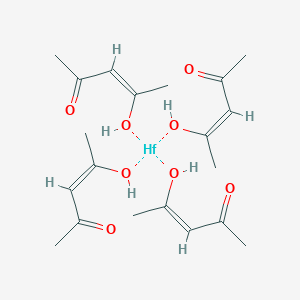

Structure

2D Structure

Propriétés

Numéro CAS |

17475-67-1 |

|---|---|

Formule moléculaire |

C20H32HfO8 |

Poids moléculaire |

578.9 g/mol |

Nom IUPAC |

hafnium;tetrakis((Z)-4-hydroxypent-3-en-2-one) |

InChI |

InChI=1S/4C5H8O2.Hf/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3;/b4*4-3-; |

Clé InChI |

XFRUSXFSJAEXPU-MTOQALJVSA-N |

SMILES isomérique |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Hf] |

SMILES canonique |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Hf] |

Origine du produit |

United States |

Synthesis and Advanced Synthetic Methodologies of Hafnium Iv Acetylacetonate

Established Synthetic Routes via Coordination Chemistry

The synthesis of hafnium(IV) acetylacetonate (B107027) is primarily achieved through coordination chemistry, involving the reaction of a hafnium source with acetylacetone (B45752) (Hacac).

Reaction of Hafnium Tetrachloride with Acetylacetone in Organic Media

HfCl₄ + 4 C₅H₈O₂ → Hf(C₅H₇O₂)₄ + 4 HCl

This reaction is typically carried out in a non-aqueous solvent to prevent the hydrolysis of the hafnium tetrachloride. Common organic media include alcohols like methanol (B129727) or ethanol (B145695), as well as other solvents like toluene. doi.orgsmolecule.comasianpubs.org The acetylacetone acts as a bidentate ligand, donating two oxygen atoms to coordinate with the central hafnium ion. A base is often added to facilitate the deprotonation of acetylacetone, promoting the formation of the acetylacetonate anion which then coordinates to the hafnium center.

Role of Anhydrous Conditions and pH Control in Synthesis Optimization

The success of the synthesis is highly dependent on maintaining anhydrous conditions and controlling the pH of the reaction mixture. google.com

Anhydrous Conditions: Hafnium tetrachloride is highly susceptible to hydrolysis, which can lead to the formation of hafnium oxychlorides and other undesired byproducts. google.com Therefore, the use of anhydrous solvents and reagents is crucial to ensure the formation of the desired hafnium(IV) acetylacetonate complex.

pH Control: The pH of the reaction medium plays a critical role in the deprotonation of acetylacetone and the subsequent coordination to the hafnium ion. A base, such as sodium hydroxide (B78521) or an amine like triethylamine, is typically added to the reaction mixture. doi.orgsmolecule.comasianpubs.org For methanol-based synthesis, the optimal pH range is generally maintained between 5 and 6. smolecule.comasianpubs.org However, some advanced methods have demonstrated success in a broader pH range of 6 to 9. google.compatsnap.comgoogle.com Careful control of pH is essential to maximize the yield and purity of the final product.

Investigation of Intermediate Complex Formation During Synthetic Pathways (e.g., Hf₂(OH)₂(acac)₆)

Recent research has shed light on the formation of intermediate species during the synthesis of hafnium(IV) acetylacetonate. A notable example is the hydroxyl-bridged dimeric complex, Hf₂(OH)₂(acac)₆. google.compatsnap.comgoogle.com

This intermediate has been identified in a novel methanol-based synthesis process. google.compatsnap.comgoogle.com The formation of this dimer occurs when anhydrous hafnium tetrachloride is reacted with acetylacetone in methanol, with the pH adjusted to the 6-9 range. google.compatsnap.comgoogle.com This intermediate can then be converted to the final Hf(acac)₄ product by refluxing with additional acetylacetone. google.compatsnap.comgoogle.com The isolation and characterization of such intermediates provide valuable insights into the reaction mechanism and can lead to the development of more efficient and controlled synthetic routes.

Table 1: Spectroscopic Data for the Hf₂(OH)₂(acac)₆ Intermediate

| Spectroscopic Technique | Characteristic Peaks/Signals |

| Infrared (IR) Spectroscopy (cm⁻¹) | 3437 (O-H stretch), 1595-1529 (C=O stretch), 565-540 (Hf-O stretch) patsnap.com |

| ¹H Nuclear Magnetic Resonance (NMR) (ppm in CDCl₃) | 5.5 (s, 1H, CH), 4.1 (s, 1H, OH), 1.97 (s, 6H, 2CH₃) google.com |

| ¹³C Nuclear Magnetic Resonance (NMR) (ppm in dmso) | 188.0, 102.5, 26.7 patsnap.com |

| Fast Atom Bombardment Mass Spectrometry (FAB⁺-MS) (m/z) | 987 (corresponding to [C₃₀H₄₄O₁₄Hf₂·H]⁺) patsnap.com |

This table presents a summary of the key spectroscopic data used to identify and characterize the dimeric intermediate.

Development of Green Chemistry Approaches for Hafnium(IV) Acetylacetonate Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for the synthesis of hafnium(IV) acetylacetonate. A significant advancement in this area is a novel process that avoids the use of toxic solvents like benzene, which was traditionally used for purification. google.com

This greener approach involves the synthesis via the Hf₂(OH)₂(acac)₆ intermediate in methanol, followed by conversion to Hf(acac)₄. google.compatsnap.comgoogle.com This method not only eliminates the need for hazardous solvents but also integrates the synthesis and purification steps, leading to a more efficient and scalable process with high yield and purity. google.com Further research in this area is focused on utilizing water as a solvent and exploring room temperature synthesis conditions to minimize energy consumption and environmental impact. 4aircraft-project.eu

Advanced Purification Techniques for Precursor Material Enhancement

The purity of hafnium(IV) acetylacetonate is critical for its application as a precursor in the fabrication of electronic devices. Several advanced purification techniques are employed to enhance its quality.

Recrystallization: This is a common method for purifying the crude product. It involves dissolving the compound in a suitable solvent, such as a toluene-hexane mixture, and then allowing it to crystallize, leaving impurities behind in the solution. smolecule.com

Zone Sublimation: This technique takes advantage of the volatility of hafnium(IV) acetylacetonate. smolecule.com The compound sublimes at around 193°C, allowing it to be separated from non-volatile impurities. google.compatsnap.com The process is typically carried out under vacuum. doi.org

Table 2: Comparison of Purification Methods

| Purification Method | Advantages | Disadvantages |

| Recrystallization | Effective for removing certain impurities. smolecule.com | May involve the use of toxic solvents like benzene. |

| Zone Sublimation | Can achieve high purity. | Requires specialized equipment and may have limited scalability. |

This interactive table allows for a comparison of the primary methods used for the purification of hafnium(IV) acetylacetonate.

Structural Elucidation and Coordination Chemistry of Hafnium Iv Acetylacetonate

Molecular Structure and Coordination Geometry Analysis

The solid-state structure of hafnium(IV) acetylacetonate (B107027) has been extensively studied, revealing a well-defined and stable coordination environment.

The acetylacetonate anion (acac⁻) acts as a bidentate ligand, meaning it binds to the central hafnium ion through two of its atoms. americanelements.com Specifically, both oxygen atoms of the deprotonated acetylacetone (B45752) ligand coordinate to the hafnium cation, forming a stable six-membered ring. americanelements.comchinesechemsoc.org This type of ring structure formed between a metal ion and a polydentate ligand is known as a chelate ring. libretexts.org

X-ray crystallography studies provide precise measurements of the bond lengths and angles within the hafnium(IV) acetylacetonate molecule. The eight hafnium-oxygen (Hf-O) bonds are nearly equivalent in length. wikipedia.org Structural investigations have determined that the Hf-O bond distances typically vary within the range of 2.153 Å to 2.191 Å. researchgate.net The average Hf-O bond length in a related hafnium β-diketonate complex, tetrakis(1,3-diphenylpropane-1,3-dionato)hafnium(IV), is 2.169 Å, which is comparable to that in Hf(acac)₄. nih.govresearchgate.net

The O-Hf-O "bite angle" within the chelate ring is a key parameter of the coordination geometry. For hafnium β-diketonate complexes, these angles are typically around 75°. researchgate.netnih.gov

| Complex | Hf-O Bond Distance Range (Å) | Average Hf-O Bond Distance (Å) | O-Hf-O Bite Angle (°) | Reference |

|---|---|---|---|---|

| Hafnium(IV) acetylacetonate | 2.153 – 2.191 | ~2.178 | ~75.1 | researchgate.netresearchgate.net |

| Tetrakis(1,3-diphenylpropane-1,3-dionato)hafnium(IV) | 2.133 – 2.200 | 2.169 | 74.5 – 75.02 | nih.gov |

| Tetrakis(1,1,1-trifluoroacetylacetonato)hafnium(IV) | 2.153 – 2.193 | 2.173 | 75.54 – 75.69 | nih.gov |

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are crucial for confirming the structure of hafnium(IV) acetylacetonate, both in the solid state and in solution.

Infrared (IR) spectroscopy is used to verify the coordination of the acetylacetonate ligands to the hafnium center. The binding of the ligand to the metal ion causes characteristic shifts in the vibrational frequencies of its bonds, particularly the carbonyl (C=O) and metal-oxygen (M-O) bonds. electronicsandbooks.com In the IR spectrum of hafnium(IV) acetylacetonate, the stretching vibrations associated with the C=O group appear in the region of 1529–1595 cm⁻¹. google.comscielo.org.mx The vibrations corresponding to the hafnium-oxygen (Hf-O) bonds are observed at lower frequencies, typically in the range of 450–565 cm⁻¹. google.com The presence and position of these bands confirm the successful formation of the chelate structure.

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| ν(C=O) | 1529 - 1595 | google.comscielo.org.mx |

| ν(Hf-O) | 450 - 565 | google.com |

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structure and behavior of hafnium(IV) acetylacetonate in solution. ¹H NMR spectra can confirm the presence of the acetylacetonate ligand through signals corresponding to the methyl (CH₃) and methine (CH) protons. psu.edu

An interesting aspect revealed by NMR is the dynamic nature of the complex in solution. iucr.org For many eight-coordinate complexes like Hf(acac)₄, the ligands can undergo rapid configurational rearrangements. electronicsandbooks.com This means that even if the solid-state structure has non-equivalent ligand environments, the rapid exchange process in solution can make them appear equivalent on the NMR timescale. iucr.org This often results in a simplified spectrum showing a single set of peaks for the acetylacetonate ligands, even at low temperatures. iucr.orgelectronicsandbooks.com This dynamic behavior can be studied kinetically using ¹H NMR to understand the stability and transformation of such complexes in solution. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

The solid-state structure of hafnium(IV) acetylacetonate, Hf(acac)₄, has been definitively characterized using single-crystal X-ray diffraction. This powerful analytical technique has revealed a monomeric structure where the central hafnium atom is coordinated to four bidentate acetylacetonate ligands. researchgate.netiaea.org The coordination of the eight oxygen atoms from the four ligands results in a coordination number of eight for the hafnium center.

The geometry of the coordination polyhedron around the hafnium atom is described as a square antiprism. This arrangement provides a stable configuration for the eight-coordinate complex. The Hf-O bond distances are all roughly equivalent, falling within a narrow range, which indicates a high degree of symmetry in the immediate coordination sphere of the metal center. doi.org Specifically, the Hf-O bond lengths have been reported to vary from 2.153 Å to 2.191 Å. researchgate.netresearchgate.net

Crystallographic data for hafnium(IV) acetylacetonate reveals a monoclinic crystal system with the space group C2/c. researchgate.netiaea.org

Table 1: Crystallographic Data for Hafnium(IV) Acetylacetonate

| Parameter | Value |

| Chemical Formula | C₂₀H₂₈HfO₈ |

| Molecular Weight | 574.93 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 21.5493(4) Å |

| b | 8.36720(10) Å |

| c | 13.9905(3) Å |

| β | 116.5550(10)° |

| Z | 4 |

| Calculated Density | 1.692 g/cm³ |

| Hf-O Bond Distances | 2.153–2.191 Å |

Data sourced from references researchgate.netiaea.orgresearchgate.netgoogle.com.

Investigations into Ligand Modification and Analogous Hafnium Diketonato Complexes

Impact of π-Conjugation Extension on Chelate Stacking and Nanostructure Formation

The acetylacetonate ligand, with its delocalized π-system within the chelate ring, can participate in noncovalent π-π stacking interactions, similar to aromatic molecules. This property opens up possibilities for controlling the solid-state assembly and nanostructure of hafnium(IV) diketonate complexes through ligand modification. By extending the π-conjugation of the diketonate ligand, it is possible to influence the intermolecular interactions and, consequently, the morphology of the resulting materials. chinesechemsoc.org

One approach to extending the π-conjugation is by introducing aromatic substituents onto the acetylacetonate backbone. For instance, replacing a methyl group with a phenyl group to form 1-phenylbutane-1,3-dione (acb1) or both methyl groups to form 1,3-diphenylpropane-1,3-dione (B8210364) (acb) leads to hafnium complexes, Hf(acb1)₄ and Hf(acb)₄, with significantly different self-assembly behaviors compared to Hf(acac)₄. chinesechemsoc.org

As the extent of π-conjugation in the ligand increases, the absorption peaks of the corresponding hafnium complexes show a red shift. The absorption maxima for Hf(acac)₄, Hf(acb1)₄, and Hf(acb)₄ are located at 304 nm, 334 nm, and 358 nm, respectively. chinesechemsoc.org This spectroscopic shift is indicative of the altered electronic structure due to the extended conjugated system.

This extension of π-conjugation enhances the aggregation effects of the complexes. Hf(acb1)₄ and Hf(acb)₄ exhibit a much stronger tendency to self-assemble into larger nanoparticles than Hf(acac)₄. chinesechemsoc.org For example, Hf(acb1)₄ forms spherical nanoparticles with an average diameter of 110 nm, while Hf(acb)₄, with the most extended conjugation, forms even larger aggregates with an average size of 160 nm. chinesechemsoc.org These findings demonstrate that increasing the π-conjugated length of the acetylacetone-based chelates promotes their self-assembly into well-defined nanostructures of varying sizes. chinesechemsoc.org The ability to tune the size of these nanoparticles through ligand design has potential applications in materials science, such as in the fabrication of light-scattering layers for solar cells. chinesechemsoc.org

Comparative Studies with Other Hafnium Diketonate Derivatives

Comparative studies of Hf(acac)₄ with other hafnium β-diketonate derivatives, particularly those with fluorinated or bulky substituents, provide valuable insights into how ligand structure influences the properties of the resulting complexes. These studies are often driven by the need for volatile and thermally stable precursors for applications like Metal-Organic Chemical Vapor Deposition (MOCVD) of hafnium oxide (HfO₂) thin films. doi.orgresearchgate.net

A range of hafnium(IV) β-diketonates have been synthesized and characterized, including:

Hafnium(IV) trifluoroacetylacetonate, Hf(tfac)₄

Hafnium(IV) pivaloyltrifluoroacetonate, Hf(ptac)₄

Hafnium(IV) 2,2,6,6-tetramethylheptanedionate, Hf(thd)₄

A dimeric hexafluoroacetylacetonate of Hf(IV) hydroxide (B78521), Hf₂(OH)₂(hfac)₆ doi.orgresearchgate.net

The introduction of CF₃ or tert-butyl groups into the ligand structure does not significantly alter the fundamental geometric characteristics of the ligand upon coordination to the hafnium center. researchgate.net However, these substitutions do impact the intermolecular packing and physical properties of the complexes. For instance, Hf(acac)₄ and Hf(tfac)₄ both exhibit layered crystal structures. doi.org In contrast, the bulky tert-butyl groups in Hf(ptac)₄ lead to an increased intermolecular distance along one crystallographic axis. doi.org

From a practical standpoint, fluorinated β-diketonates like Hf(tfac)₄ and Hf(hfac)₄ are often explored for their enhanced volatility, a desirable property for MOCVD precursors. However, Hf(acac)₄ is frequently preferred due to its favorable balance of stability and reactivity. Thermogravimetric analysis shows that while Hf(thd)₄, Hf(ptac)₄, and Hf(tfac)₄ sublime without significant decomposition, Hf(acac)₄ shows some decomposition upon sublimation. doi.org

Table 2: Comparison of Hafnium(IV) β-Diketonate Complexes

| Compound | Formula | Molecular Structure | Crystal System | Key Features |

| Hafnium(IV) acetylacetonate | Hf(acac)₄ | Mononuclear | Monoclinic | Layered structure, moderate volatility with some decomposition. doi.org |

| Hafnium(IV) trifluoroacetylacetonate | Hf(tfac)₄ | Mononuclear | Triclinic | Layered structure, higher volatility than Hf(acac)₄. doi.org |

| Hafnium(IV) pivaloyltrifluoroacetonate | Hf(ptac)₄ | Mononuclear | Monoclinic | Increased intermolecular distances due to bulky ligands. doi.org |

| Hafnium(IV) 2,2,6,6-tetramethylheptanedionate | Hf(thd)₄ | Mononuclear | - | Volatile and thermostable. doi.orgresearchgate.net |

| Dimer of hexafluoroacetylacetonate of Hf(IV) hydroxide | Hf₂(OH)₂(hfac)₆ | Binuclear | Monoclinic | Centrosymmetric dimer with bridging hydroxide groups. doi.org |

Data sourced from references doi.orgresearchgate.net.

Thermal Behavior and Decomposition Mechanisms in Precursor Applications

Thermogravimetric Analysis (TGA) of Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) is a crucial technique for understanding the thermal decomposition of hafnium(IV) acetylacetonate (B107027). Studies show that the compound undergoes a multi-stage thermal process. asianpubs.org Apparent weight loss begins at approximately 190°C. asianpubs.orgasianpubs.orgresearchgate.net This initial stage is associated with an intense endothermic peak, indicating a phase change from solid to gas as the compound absorbs heat and begins to evaporate. asianpubs.org

As the temperature increases, a significant thermal decomposition event occurs. This process starts between 245°C and 250°C and is characterized by a large exothermic curve, indicating the formation of more stable compounds. asianpubs.orgasianpubs.orgresearchgate.net The final solid product of this decomposition is hafnium dioxide (HfO₂). asianpubs.org The decomposition process continues up to about 580°C, after which no significant weight loss is observed. asianpubs.org

Table 1: Key Thermal Events for Hafnium(IV) Acetylacetonate from TGA/DTA

| Thermal Event | Onset Temperature (°C) | Associated Process |

|---|---|---|

| Evaporation/Sublimation | ~190 | Phase change (Solid to Gas) |

Analysis of Gaseous Decomposition Products via Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis of the gaseous byproducts from the thermal decomposition of hafnium(IV) acetylacetonate provides insight into the chemical reactions taking place. Using gas chromatography-mass spectrometry (GC-MS), researchers have identified the primary gaseous products formed at temperatures between 250°C and 400°C. asianpubs.org

The principal decomposition product is acetylacetone (B45752), the ligand of the complex. asianpubs.org At 250°C, acetylacetone accounts for over 50% of the total gaseous products. asianpubs.org However, as the temperature rises to 400°C, the proportion of acetylacetone decreases to about 33%. asianpubs.org This decrease is due to the further thermal decomposition and recombination of acetylacetone itself, which leads to the formation of other species. asianpubs.org These secondary products include acetone, 4,6-dimethyl-2H-pyran-2-one, and 4-methyl-2-pentanone. asianpubs.orgasianpubs.orgresearchgate.net

Table 2: Gaseous Decomposition Products of Hafnium(IV) Acetylacetonate Identified by GC-MS

| Compound | Role in Decomposition |

|---|---|

| Acetylacetone | Primary product (ligand) |

| Acetone | Secondary product |

| 4,6-dimethyl-2H-pyran-2-one | Secondary product |

Volatilization Characteristics and Their Relevance for Vapor Phase Deposition

The suitability of hafnium(IV) acetylacetonate as a precursor for vapor phase deposition techniques like MOCVD and atomic layer deposition (ALD) is critically dependent on its volatilization characteristics. asianpubs.orgwolfabio.com An ideal precursor must have sufficient volatility to be transported into the reaction chamber in the gas phase. balazs.com

Hafnium(IV) acetylacetonate is a readily volatile complex. asianpubs.orgasianpubs.orgresearchgate.net Its evaporation begins at approximately 190°C. asianpubs.org The vapor pressure of the compound has been reported to be around 0.1 Torr at 150°C. researchgate.net This volatility profile defines a specific temperature window for its use in deposition systems. The optimal evaporation temperature range for MOCVD applications is between 190°C and 245°C. asianpubs.org Below this range, the vapor pressure may be too low for efficient transport, while above it, thermal decomposition begins, which should ideally occur on the substrate surface, not during delivery. asianpubs.org

Influence of Ambient Atmosphere (Inert vs. Oxidative) on Decomposition Profiles

The composition of the carrier and ambient gas can significantly influence the decomposition pathway of a precursor. However, studies on hafnium(IV) acetylacetonate show that its thermal decomposition behavior is remarkably similar in both inert and oxidative atmospheres. asianpubs.orgasianpubs.orgresearchgate.netresearchgate.net

Investigations conducted using TGA-DTA in conjunction with GC-MS under both nitrogen (inert) and air (oxidative) atmospheres revealed no apparent differences in the thermal properties or the decomposition products. asianpubs.org In both environments, evaporation commences around 190°C, followed by decomposition at 245-250°C to yield HfO₂ and the same set of gaseous byproducts. asianpubs.org This consistent behavior suggests that the primary decomposition mechanism is thermally driven and not heavily influenced by oxidation reactions with the surrounding atmosphere. asianpubs.org This characteristic is advantageous for MOCVD processes, as it implies that HfO₂ films can be successfully prepared using either an inert or an air-based environment without fundamentally altering the precursor chemistry. asianpubs.org

Thermal Stability Assessment for Optimized Precursor Delivery and Storage

Proper precursor delivery and storage are contingent on the compound's thermal stability. balazs.com The precursor must remain intact during storage and vaporization, only decomposing at the desired location in the deposition reactor. researchgate.net For hafnium(IV) acetylacetonate, the thermal stability assessment defines a clear operational window.

The compound is stable enough for long-term storage under standard conditions. For precursor delivery in MOCVD or ALD systems, it is crucial to maintain the vaporizer and delivery lines within a specific temperature range. asianpubs.org Based on thermal analysis, the optimal window for evaporation is between 190°C and 245°C. asianpubs.org Below 190°C, volatility is limited, and above 245°C, the precursor begins to decompose prematurely, which could lead to gas-phase nucleation and contamination, ultimately degrading film quality. asianpubs.org Therefore, maintaining the delivery system temperature within this window ensures a stable and reproducible flow of the precursor vapor to the substrate, where deposition temperatures should be above 250°C to ensure complete decomposition into HfO₂. asianpubs.org

Applications As Precursor Material in Thin Film Deposition

Chemical Vapor Deposition (CVD) of Hafnium Dioxide (HfO₂) Thin Films

CVD is a widely utilized technique for producing thin films, and hafnium(IV) acetylacetonate (B107027) is a favored precursor for depositing HfO₂. smolecule.comresearchgate.net The process involves the thermal decomposition of the precursor onto a substrate, leading to the formation of a thin film. The quality and properties of the resulting HfO₂ film are highly dependent on the precise control of various deposition parameters.

Optimization of Deposition Parameters

The successful deposition of HfO₂ thin films using hafnium(IV) acetylacetonate hinges on the careful optimization of several key parameters. These include the substrate temperature, reactor pressure, and the flow rates of the precursor and any carrier gases.

Research indicates that the substrate temperature plays a critical role in the film's characteristics. For instance, studies using ultrasonic spray pyrolysis, a CVD variant, have shown that varying the substrate temperature between 400°C and 550°C influences the resulting HfO₂ film's structure. scielo.org.mx Thermal analysis of hafnium(IV) acetylacetonate reveals that it begins to evaporate around 190°C and decomposes to form HfO₂ at temperatures between 245-250°C. asianpubs.orgresearchgate.net This suggests that the optimal deposition temperature should be above 250°C to ensure efficient decomposition of the precursor. asianpubs.org The table below summarizes the effect of substrate temperature on HfO₂ film properties based on various studies.

| Deposition Parameter | Value/Range | Effect on HfO₂ Film |

| Substrate Temperature | 400°C - 550°C | Favors the formation of well-defined monoclinic structures. scielo.org.mx |

| Evaporation Temperature | 190°C - 245°C | Optimal range for precursor volatility in MOCVD. asianpubs.org |

| Decomposition Temperature | > 250°C | Necessary for the formation of HfO₂. asianpubs.org |

The pressure within the CVD reactor and the flow rates of the precursor and any carrier gases also significantly impact the growth rate and uniformity of the HfO₂ film. asianpubs.org Precise control over these parameters is essential for achieving reproducible and high-quality films.

Influence of Precursor Purity and Delivery Methods on Film Quality

The purity of the hafnium(IV) acetylacetonate precursor is of paramount importance for the quality of the deposited HfO₂ films. Impurities in the precursor can be incorporated into the film, leading to detrimental effects on its electrical and structural properties. For instance, zirconium is a common impurity due to its chemical similarity to hafnium, and its presence can be traced back to the initial raw materials used in precursor synthesis. balazs.com High-purity precursors, often achieved through techniques like zone sublimation, are therefore essential for fabricating high-performance electronic devices. smolecule.com

The method of delivering the precursor to the reaction chamber also influences film quality. Common methods include bubbling, where a carrier gas is passed through the precursor, and direct liquid injection (DLI), which offers more precise control over the precursor flow rate. The choice of delivery method can affect the uniformity and composition of the resulting film. asianpubs.orgbalazs.com

Control of HfO₂ Film Morphology and Crystalline Phases

The morphology and crystalline phase of the HfO₂ film are critical determinants of its performance in electronic devices. Hafnium dioxide can exist in several crystalline phases, with the monoclinic phase being a common outcome in CVD processes. scielo.org.mxresearchgate.net

Studies have demonstrated that the deposition temperature is a key factor in controlling the crystalline structure. For example, depositing HfO₂ films at temperatures between 400°C and 550°C using ultrasonic spray pyrolysis has been shown to favor the formation of well-defined monoclinic structures. scielo.org.mx Post-deposition annealing at temperatures above 500°C can also induce crystallization, transforming an amorphous film into a polycrystalline one. nih.gov The resulting films are often fine-grained and nearly stoichiometric monoclinic HfO₂. researchgate.net

| Deposition/Annealing Temperature | Resulting HfO₂ Crystalline Phase |

| 400°C - 550°C (during deposition) | Monoclinic scielo.org.mx |

| > 500°C (post-deposition annealing) | Polycrystalline (often monoclinic) researchgate.netnih.gov |

Strategies for Minimizing Carbon Incorporation in Deposited Films

One effective strategy to minimize carbon incorporation is the introduction of a reactive co-reactant, such as water or oxygen, during the deposition process. In a study using ultrasonic spray pyrolysis, the addition of deionized water during the synthesis of HfO₂ thin films was found to considerably decrease the presence of carbon and O-H bonds in the final film. scielo.org.mx This is because the water can react with the organic byproducts of the precursor decomposition, forming volatile compounds that are easily removed from the reaction chamber. Lowering the deposition temperature can sometimes lead to increased carbon incorporation, highlighting the need for a balance in process parameters. aip.org

Atomic Layer Deposition (ALD) Studies Utilizing Hafnium(IV) Acetylacetonate

Atomic Layer Deposition (ALD) is another powerful technique for depositing ultra-thin, conformal films with precise thickness control. aip.org While less commonly used with acetylacetonate precursors compared to other hafnium sources like alkylamides, studies have explored the use of hafnium(IV) acetylacetonate in ALD processes. balazs.comresearchgate.net

Reactivity with Co-reactants (e.g., Water) for ALD Cycles

A typical ALD process involves sequential, self-limiting surface reactions between the precursor and a co-reactant. For oxide deposition, water is a common co-reactant. researchgate.net However, the stable chelated structure of metal acetylacetonates (B15086760) can make them less reactive towards water, often requiring higher deposition temperatures or more reactive co-reactants like ozone. researching.cnnsf.gov

Research into the ALD of other metal acetylacetonates, such as tin(II) acetylacetonate, has shown that the reaction with water can be kinetically challenging at lower temperatures. nsf.gov In some cases, even at temperatures as high as 375°C, water was found to be an insufficiently reactive co-reactant, necessitating the use of ozone. nsf.gov This suggests that for the successful ALD of HfO₂ using hafnium(IV) acetylacetonate and water, optimizing the process conditions, such as temperature and pulse times, is crucial to drive the surface reactions to completion.

Area-Selective ALD Approaches and the Role of Acetylacetone (B45752) as Inhibitor

Area-selective atomic layer deposition (AS-ALD) is a bottom-up nanofabrication technique that enables material deposition on specific regions of a substrate while preventing it on others. researchgate.net In this context, acetylacetone (Hacac), the ligand in hafnium(IV) acetylacetonate, can be used as a small molecule inhibitor to block the deposition of other materials, such as SiO₂, on HfO₂ surfaces. researchgate.netnih.gov

The selectivity of this process is rooted in the surface chemistry of the materials involved. acs.org Acetylacetone, being weakly acidic, preferentially adsorbs onto basic surfaces like HfO₂, Al₂O₃, and TiO₂. acs.orgacs.org It does not, however, form strong bonds with acidic surfaces such as SiO₂, GeO₂, or WO₃. nih.govacs.org This chemoselective adsorption blocks the precursor molecules of the depositing material from reacting with the inhibited surface. tue.nl

The inhibition mechanism involves Hacac adsorbing on the non-growth surface in a mixture of chelate and monodentate bonding configurations. acs.orgtue.nl The more weakly-bound monodentate configurations can desorb or be displaced by the precursor, which can lead to a loss of selectivity. acs.org This ABC-type ALD process, involving an inhibitor pulse (A), a precursor pulse (B), and a co-reactant pulse (C), leverages this chemical difference to achieve spatial control over film growth. nih.govtue.nl

Comparative Analysis with Alternative Hafnium ALD Precursors (e.g., Alkylamides, Halides)

The choice of precursor significantly influences the atomic layer deposition (ALD) process and the resulting film quality. Hafnium(IV) acetylacetonate is one of several precursors used for HfO₂ deposition, with others including hafnium halides (e.g., HfCl₄, HfI₄) and metal-organic alkylamides (e.g., TDMAH, TEMAH). researchgate.netmdpi.com

Hafnium Halides:

Advantages: Halide precursors are often used to avoid carbon impurities that can be present in metal-organic precursors. researchgate.net

Disadvantages: They typically require higher deposition temperatures due to the high strength of the hafnium-halogen bonds. researchgate.net HfCl₄, for instance, can show unfavorable nucleation behavior on silicon surfaces compared to amide precursors. researchgate.net Density functional theory (DFT) calculations have shown that the activation energies for ligand exchange reactions of hafnium halides on hydroxylated Si(100) surfaces are significantly higher (71.4 to 97.4 kJ/mol) than for amides. mdpi.com

Hafnium Alkylamides:

Advantages: Amide precursors like Tetrakis(dimethylamido)hafnium (TDMAH) and Tetrakis(ethylmethylamino)hafnium (TEMAH) are generally more reactive than halides and alkoxides, allowing for lower process temperatures. mdpi.comharvard.edu They exhibit lower activation energies for surface reactions (7.1 to 28.4 kJ/mol). mdpi.com This higher reactivity can lead to better film quality with a reduced amount of suboxides and superior electrical performance compared to films grown from HfCl₄. researchgate.net

Disadvantages: Alkylamides can potentially introduce carbon and nitrogen impurities into the film, although studies have shown that impurity-free films can be deposited under optimized conditions. harvard.edu

Hafnium(IV) Acetylacetonate (A β-diketonate precursor):

Properties: β-diketonate precursors like Hf(acac)₄ offer good thermal stability. The combustion-type ALD processes using β-diketonates and an O₂-based co-reactant have demonstrated inherent substrate selectivity. acs.org

Table 1: Comparison of Hafnium ALD Precursor Classes

Solution-Based Deposition Methods for Oxide Films

Utilization in Sol-Gel and Chemical Solution Deposition (CSD) Processes

Hafnium(IV) acetylacetonate is a widely used precursor for synthesizing HfO₂ thin films through solution-based methods like sol-gel and chemical solution deposition (CSD). These techniques offer advantages such as low cost, ease of operation, and simple equipment compared to vacuum-based methods. mdpi.com

In a typical sol-gel process, Hf(acac)₄ is dissolved in a suitable solvent system. For example, a precursor solution can be prepared by dissolving hafnium(IV) acetylacetonate in a mixture of 2-methoxyethanol (B45455) and glacial acetic acid, with acetylacetone added as a stabilizer. mdpi.com The resulting solution is then deposited onto a substrate, often by spin-coating, followed by drying and annealing at high temperatures (e.g., 650 °C) to form the crystalline HfO₂ film. mdpi.com This method has been successfully used to create multilayer thin film structures, such as HfO₂/Al-ZnO/HfO₂ for resistive switching memory applications. mdpi.com

Application in Ultrasonic Spray Pyrolysis for Nanostructured Film Synthesis

Ultrasonic spray pyrolysis (USP) is another cost-effective, non-vacuum technique for depositing nanostructured thin films, and it can be scaled to an industrial level. scielo.org.mxscielo.org.mx In this method, an aerosol of a precursor solution is generated using an ultrasonic nebulizer and directed onto a heated substrate. scielo.org.mx

For HfO₂ film synthesis, hafnium(IV) acetylacetonate is chosen due to its relatively low melting point and its solubility in solvents like N,N-Dimethylformamide (N,N-DMF). scielo.org.mx A solution of Hf(acac)₄ in N,N-DMF is ultrasonically atomized and carried by a gas (e.g., dry air) to the substrate, which is heated to temperatures between 400°C and 550°C. scielo.org.mxsmf.mx This process results in the formation of nanostructured HfO₂ films with well-defined crystalline structures. smf.mxresearchgate.net

Effects of Solvents and Additives (e.g., Water, Isopropanol) on Solution Chemistry and Film Properties

The choice of solvents and the introduction of additives play a crucial role in the solution chemistry and the final properties of the deposited films.

In the sol-gel method, solvents like 2-methoxyethanol and glacial acetic acid are used to dissolve the Hf(acac)₄ precursor, while acetylacetone can act as a stabilizer for the solution. mdpi.com In electrophoretic deposition (EPD), another solution-based method, isopropanol (B130326) has been used as a solvent for preparing HfO₂ nanocrystal dispersions. mdpi.com

In ultrasonic spray pyrolysis, the solvent's primary role is to dissolve the precursor, such as N,N-DMF for Hf(acac)₄. scielo.org.mx Research has shown that the introduction of deionized water as an additive during the USP process has a significant positive effect. smf.mxresearchgate.net Adding a water aerosol alongside the precursor aerosol promotes the formation of a well-defined monoclinic crystalline structure in the HfO₂ films. smf.mxresearchgate.net This addition also helps to reduce carbon and O-H bond impurities in the film and can lead to a higher dielectric constant (up to 14.4) and smoother surfaces, with roughness values as low as 0.45 nm. smf.mxresearchgate.net The water spray is believed to aid in the removal of organic residues and promote better structural ordering by making the reaction energy more efficient. researchgate.net

Table 2: Compound Names

Catalytic Applications and Polymerization Research

Hafnium(IV) Acetylacetonate (B107027) as a Polymerization Catalyst

Hf(acac)₄ has been notably investigated as a catalyst in polymerization reactions, particularly for the synthesis of engineering plastics like poly(butylene terephthalate) (PBT). smolecule.com Its application, often in conjunction with other metal catalysts, aims to enhance reaction efficiency and precisely control the properties of the final polymer.

Hafnium(IV) acetylacetonate is an effective catalyst for producing poly(butylene terephthalate). wikipedia.org Research has demonstrated its activity in the two main stages of PBT synthesis: ester interchange (or direct esterification) and polycondensation. researchgate.netresearchgate.net While some studies suggest that Hf(acac)₄ alone may not be as effective as standard industrial catalysts like titanium-based compounds, its true strength is realized when used as part of a mixed catalytic system. googleapis.com

Kinetic studies have been performed to understand the enhanced performance of the mixed titanium-hafnium catalyst system in PBT synthesis. researchgate.netelectronicsandbooks.com In a study comparing a TBT-Hf(acac)₄ mixed catalyst (in a 1:3 molar ratio) to a standard titanium-only catalyst, researchers determined the Arrhenius parameters for both stages of the polymerization. researchgate.netresearchgate.net The findings indicated that the mixed catalyst exhibited a consistently higher pre-exponential factor (A) and a higher activation energy (Ea) in the Arrhenius equation compared to the industrial standard. researchgate.netresearchgate.net This suggests a different catalytic mechanism or transition state is involved when the hafnium co-catalyst is present. The forward polycondensation reaction is often expressed using second-order kinetics relative to the concentration of hydroxyl end groups. researchgate.net

Table 1: Comparative Catalyst Performance in PBT Synthesis

| Catalyst System | Key Observation | Reference |

| Titanium tetrabutoxide (TBT) | Standard industrial catalyst. | researchgate.net |

| TBT / Hf(acac)₄ Mixed System | More active than TBT alone; reduces polymerization time. | researchgate.netresearchgate.netereztech.com |

| TBT / Hf(acac)₄ Mixed System | Shows higher activation energy (Ea) and pre-exponential factor (A) in kinetic studies. | researchgate.netresearchgate.net |

| TBT / Lanthanide(acac)₃ | Also shows higher activity than TBT alone. | researchgate.netresearchgate.net |

The use of hafnium(IV) acetylacetonate as a co-catalyst has a significant and beneficial impact on the properties of the resulting PBT. One of the most important effects is the achievement of a lower melt viscosity for a similar molecular weight compared to polymers produced with only titanium catalysts. researchgate.netresearchgate.netereztech.comunibo.it This improved melt flow is attributed to weaker interactions between the polymer's terminal groups and the hafnium metal center, as compared to titanium. researchgate.netresearchgate.net This lower viscosity enhances the processability and crystallizability of the polymer. researchgate.netresearchgate.netereztech.com The catalyst system also allows for better control over the molecular weight and thermal properties of the final polymer, which is crucial for meeting the specifications of various industrial applications.

Role in Other Organic Synthesis Reactions as a Catalytic Reagent

Beyond polymerization, hafnium(IV) acetylacetonate serves as a catalytic reagent in other organic syntheses. Acetylacetonate compounds, in general, are used in various catalytic processes due to the formation of a stable chelate ring with the metal cation. americanelements.com While hafnium(IV) triflate (Hf(OTf)₄) is often cited as a more potent Lewis acid catalyst for many reactions, Hf(acac)₄ has been investigated as well. nih.gov However, in some specific multicomponent reactions, such as the synthesis of β-carbamate ketones, Hf(acac)₄ was found to be largely ineffective, showcasing the specificity of the catalyst's activity. nih.gov Its primary role remains as a precursor and catalyst in high-temperature processes like polymerization and materials synthesis.

Development of Heterogeneous Catalytic Systems Incorporating Hafnium(IV) Acetylacetonate

To enhance recyclability and stability, research has focused on incorporating Hf(acac)₄ into heterogeneous catalytic systems. This often involves impregnating a solid support, such as silica, with Hf(acac)₄, followed by calcination to create a solid Lewis acid catalyst. rsc.org In one study, Hf(acac)₄ was used as a precursor to create hafnium-silica solid catalysts for the conversion of bio-based levulinic acid into γ-valerolactone (GVL), achieving high yields and demonstrating stability over consecutive runs. rsc.org

Another significant area is the use of hafnium compounds, derived from precursors like Hf(acac)₄, in the synthesis of metal-organic frameworks (MOFs). sci-hub.seresearchgate.net Hf-based MOFs are noted for their exceptional thermal and chemical stability, high surface area, and the presence of both Lewis and Brønsted acid sites. sci-hub.seresearchgate.net These properties make them excellent heterogeneous catalysts for a variety of reactions, including the Knoevenagel-Doebner reaction to produce cinnamic acid derivatives. researchgate.net The development of these advanced materials, starting from molecular precursors like hafnium(IV) acetylacetonate, represents a key direction in modern catalysis research. nih.gov

Metal Organic Frameworks Mofs and Coordination Polymer Research

Utilization of Hafnium(IV) Acetylacetonate (B107027) in the Synthesis of Hafnium-Based MOFs

Hafnium(IV) acetylacetonate is a widely utilized precursor for creating Hf-based MOFs. Its use is part of a broader strategy where metal acetylacetonate complexes are employed as alternative metal sources, often enabling synthesis in aqueous solutions and sometimes at room temperature. acs.org The synthesis process typically involves the reaction of a hafnium source, such as hafnium(IV) acetylacetonate or hafnium tetrachloride, with a polytopic organic linker in a suitable solvent, often with a modulator to control the reaction. hhu.dewpmucdn.com

Research has focused on developing efficient and scalable synthesis methods. A significant challenge in the synthesis of Hf-MOFs is the high energy barrier to the formation of the inorganic hafnium oxoclusters that serve as the nodes of the framework. 4aircraft-project.eu To overcome this, two-step synthesis methods have been developed. These methods involve pre-heating the hafnium precursor (like hafnium oxychloride or tetrachloride, from which Hf(acac)₄ can be formed in situ) to form the necessary metal clusters before the organic linker is added to assemble the final MOF structure. 4aircraft-project.eu This approach has enabled the successful room-temperature synthesis of various Hf-UiO-66 derivatives, yielding products with high crystallinity and sharp morphologies. 4aircraft-project.eu

Furthermore, strategies for rapid and scalable production have been developed. By carefully controlling the hydrolysis and nucleation of the metal source in the presence of acetic acid and water, researchers have synthesized uniform Hf-MOF nanocrystals, such as Hf-UiO-66-NH₂, in as little as 15 minutes. rsc.org This facile procedure is crucial for expanding the potential commercial applications of these highly stable MOFs. rsc.org

Formation and Characterization of Hafnium-Based Clusters within MOF Structures

The fundamental building blocks of Hf-MOFs are polynuclear hafnium-oxo/hydroxo clusters. The nuclearity (the number of metal atoms) and geometry of these clusters are critical as they dictate the topology and, consequently, the properties of the final MOF. cam.ac.ukacs.org The most common cluster in the well-studied UiO-66 family of MOFs is the hexanuclear [Hf₆(μ₃-O)₄(μ₃-OH)₄]¹²⁺ core. hhu.de4aircraft-project.eu

The formation of these clusters is a complex process highly sensitive to synthesis conditions such as solvent, temperature, and the presence of modulators. acs.org For instance, the synthesis of UiO-66(Hf) using hydrochloric acid as a modulator typically results in the formation of the aforementioned single Hf₆ cluster, leading to a framework with fcu topology. acs.org In contrast, using a mixture of formic acid and water can lead to the formation of a dodecanuclear "double" cluster, [Hf₆(μ₃-O)₄(μ₃-OH)₄]₂(μ₂-OH)₆, which directs the formation of a framework with hcp topology. acs.org Researchers have also reported unique, discrete clusters like a pentanuclear {Hf₅} core and a trigonal-prismatic {Hf₆} oxo cluster. acs.org

Advanced characterization techniques are essential to understand this process. In situ X-ray pair distribution function (PDF) analysis has proven invaluable for tracking the evolution of Hf cluster species during synthesis, from the initial solution stages to the formation of the crystalline framework. cam.ac.ukacs.org This technique allows researchers to identify critical cluster intermediates that form before crystallization. cam.ac.uk Other methods, including single-crystal X-ray diffraction, NMR spectroscopy, and high-resolution mass spectrometry, are used to characterize the final cluster structures within the MOFs. acs.org

| Cluster Type | Typical Formula | Resulting MOF Topology | Synthesis Modulator/Conditions | Source |

|---|---|---|---|---|

| Hexanuclear "Single" Cluster | [Hf₆(μ₃-O)₄(μ₃-OH)₄]¹²⁺ | fcu (e.g., UiO-66) | HCl | acs.org |

| Dodecanuclear "Double" Cluster | [Hf₆(μ₃-O)₄(μ₃-OH)₄]₂(μ₂-OH)₆ | hcp (e.g., hcp-UiO-66) | Formic Acid / Water | acs.org |

| Pentanuclear Cluster | {Hf₅} | Discrete Molecular Cluster | Imide–Dioxime Ligands | acs.org |

Research on Tunable Porosity and Surface Area in Hafnium-MOFs for Specific Applications

A defining characteristic of MOFs is their high internal surface area and tunable porosity, which are central to their applications in areas like gas storage, separation, and catalysis. researchgate.net In Hf-MOFs, these properties can be precisely controlled by varying the organic linker or the synthesis conditions. sci-hub.semdpi.comrsc.org The immense variety of available organic linkers, differing in length and functionality, allows for the creation of robust molecular pores ranging in size from several angstroms to nanometers. sci-hub.sersc.org

A notable example of this tunability is the synthesis of a mesoporous Hf-MOF, designated csq-MOF-1, through a mixed-solvent approach. mdpi.com By finely adjusting the ratio of dimethylformamide (DMF) to diethylformamide (DEF) and using benzoic acid as a modulator, researchers created a structure with large hexagonal channels. mdpi.com This material exhibits hierarchical porosity with both micropores and mesopores and a high Brunauer-Emmett-Teller (BET) surface area, making it suitable for encapsulating large guest molecules like enzymes or metal nanoparticles. mdpi.com

| Material | BET Surface Area (m²/g) | Pore Sizes (Å) | Total Pore Volume (cm³/g) | Synthesis Strategy | Source |

|---|---|---|---|---|---|

| csq-MOF-1 | 1735 | ~15 (micropore), ~30 (mesopore) | 1.1 | Mixed Solvent (DMF/DEF) | mdpi.com |

Strategies for Defect Engineering in Hafnium-MOFs

Defect engineering, or the deliberate introduction of imperfections into the MOF structure, is a powerful strategy for modifying and enhancing material properties. cam.ac.uk In Hf-MOFs, defects often take the form of missing linkers, which create open coordination sites on the hafnium clusters. researchgate.net These sites can be compensated by solvent or hydroxide (B78521) ligands (Hf-OH or Hf-OH₂), generating Brønsted acidity and enhancing catalytic activity. researchgate.net

The higher oxophilicity (tendency to form oxides) of Hf(IV) compared to Zr(IV) can lead to a greater number of these structural defects, which is a key reason for the often-superior catalytic performance of Hf-MOFs. researchgate.net Strategies to introduce defects include:

Modulator Control: Using modulators like monocarboxylic acids can compete with the multitopic linkers during synthesis, leading to a higher concentration of linker vacancies. osti.gov

Solvent and Temperature Tuning: Controlling synthesis conditions can influence the type and distribution of defects. cam.ac.uk

Stoichiometry Variation: Adjusting the linker-to-metal-salt molar ratio can introduce defective nanodomains with different topologies within the primary framework. hhu.de

Characterization of these defects is typically performed using techniques such as powder X-ray diffraction (PXRD) to identify structural changes and through performance evaluation in applications like catalysis, where defect-driven activity can be measured. researchgate.netcam.ac.uk The rational design of defects remains a key area of research for creating Hf-MOFs tailored for specific applications. researchgate.netrsc.org

Exploration of Catalytic Activity of Hafnium-MOFs

Hafnium-based MOFs are exceptional candidates for heterogeneous catalysis due to their high stability and intrinsic acidity. researchgate.netwpmucdn.com The catalytic activity can originate from several locations within the framework:

The Hafnium-Oxo Cluster (Node): The hafnium nodes can act as powerful Lewis acid sites. The acidity can be further enhanced through defect engineering, which exposes more Hf(IV) sites, or by introducing electron-withdrawing groups onto the organic linkers, which inductively increases the Lewis acidity of the metal centers. researchgate.netosti.gov The Brønsted acidity generated by defects is also crucial for many acid-catalyzed reactions. researchgate.net

The Organic Linker: The linkers can be functionalized with catalytic groups either before synthesis or post-synthetically. osti.gov

Encapsulated Species: The pores of the MOF can be used to encapsulate and stabilize catalytically active species, such as metal nanoparticles or organometallic complexes. osti.govosti.gov

Hf-MOFs have demonstrated superior catalytic performance compared to their widely studied zirconium counterparts in several reactions. For example, a Hf-based MOF showed higher efficiency than a Zr-MOF in the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile. acs.org This enhanced activity is often attributed to the higher Brønsted acidity of Hf-MOFs, resulting from a greater propensity for defect formation. researchgate.net

A specific example of advanced catalytic design involves using Hf-NU-1000, a MOF with large pores, as a scaffold. By metalating the hafnium nodes with an organometallic precursor like tetrabenzylzirconium, researchers created a highly electrophilic single-site Zr(IV) catalyst that was active for alkene polymerization. wpmucdn.com This highlights the use of stable Hf-MOFs as platforms for designing sophisticated, single-site heterogeneous catalysts. wpmucdn.com

Optoelectronic and Energy Conversion Applications

Application as a Buffer Layer in Advanced Solar Cells

As an interfacial buffer layer, Hf(acac)₄ addresses the critical challenge of energy loss and instability at the interfaces between different layers within a solar cell. It is most commonly deployed as a cathode buffer layer (CBL) or electron collection layer (ECL) in inverted solar cell architectures. acs.org

In the rapidly advancing field of perovskite solar cells (PSCs), Hf(acac)₄ has been successfully demonstrated as an effective buffer layer in inverted p-i-n planar heterojunction structures. aip.orgresearchgate.net Its inclusion between the electron transport layer (like PCBM) and the metal cathode (like silver) leads to a marked enhancement in device performance. aip.org Research shows that an optimized concentration of Hf(acac)₄ can increase the power conversion efficiency (PCE) by over 30%. researchgate.net For instance, devices incorporating this buffer layer have achieved a PCE of 12.23%, a significant improvement from the 8.89% recorded for control devices without the Hf(acac)₄ layer. aip.orgresearchgate.net This enhancement is attributed to reduced recombination losses and improved interfacial contact.

A primary mechanism behind the success of Hf(acac)₄ as a buffer layer is its ability to optimize the energy level alignment between the photoactive layer and the cathode. acs.orgappropedia.org This optimization minimizes the energy barriers for charge transport. The low Fermi level of Hf(acac)₄ (around -3.86 eV to -4.1 eV) aligns favorably with the lowest unoccupied molecular orbital (LUMO) of common electron acceptors like PC₆₀BM (around -3.90 eV). swan.ac.uk This proximity creates an energetically favorable pathway, facilitating smooth electron extraction from the acceptor material to the electrode. swan.ac.uk Furthermore, the deep highest occupied molecular orbital (HOMO) level of Hf(acac)₄ (around -6.64 eV) effectively blocks holes, preventing them from reaching the cathode and recombining with electrons. swan.ac.uk The formation of beneficial interfacial dipoles has been confirmed using advanced surface analysis techniques such as Ultraviolet Photoemission Spectroscopy (UPS) and Scanning Kelvin Probe Microscopy (SKPM). acs.orgappropedia.org

By reducing the interfacial energy barrier, Hf(acac)₄ significantly enhances electron extraction efficiency. acs.org This improved charge extraction leads to simultaneous improvements across key photovoltaic parameters: the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). acs.orgaip.orgappropedia.org The superior performance of devices with an Hf(acac)₄ layer is mainly attributed to the improvement in Jsc and FF, which stems from the decreased contact barrier and improved charge collection at the interface. aip.org

Table 1: Performance of Perovskite Solar Cells (PSCs) With and Without Hf(acac)₄ Buffer Layer aip.org

| Device Configuration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| Control (without Hf(acac)₄) | 0.788 | 20.38 | 55.20 | 8.86 |

| With Hf(acac)₄ (1.0 mg/ml) | 0.775 | 22.07 | 71.00 | 12.23 |

Table 2: Performance of Polymer Solar Cells (PM6:Y6 based) with Different Electron Collection Layers (ECLs) chinesechemsoc.org

| ECL | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| None (Control) | 0.79 | 21.74 | 65.89 | 11.42 |

| Ca | 0.82 | 24.11 | 71.09 | 14.03 |

| Hf(acac)₄ | 0.83 | 24.75 | 73.18 | 14.95 |

Beyond efficiency, Hf(acac)₄ contributes significantly to the long-term stability of solar cells. aip.orgresearchgate.net Perovskite solar cells are notoriously susceptible to degradation from moisture. aip.org The hydrophobic nature of Hf(acac)₄ helps to mitigate the ingress of moisture, protecting the sensitive perovskite layer. Furthermore, metal acetylacetonates (B15086760) exhibit high pyrolysis temperatures and a high threshold for hydrolysis due to strong chelate bonding, making them inherently more stable and less sensitive to water and chemicals. aip.org In stability tests, PSCs with an Hf(acac)₄ buffer layer retained approximately 90% of their initial PCE after 15 days of storage in a glove box, whereas control devices without the layer retained only 70% of their initial efficiency under the same conditions. aip.orgresearchgate.net

Function as Light Scattering Centers in Photovoltaic Devices

In addition to its role as a buffer layer, Hf(acac)₄ can be engineered to function as a light scattering agent. chinesechemsoc.orgchinesechemsoc.org When deposited on the surface of the photoactive layer, Hf(acac)₄ can form nanoparticles that act as scattering centers. chinesechemsoc.org This effect increases the optical path length of incident light within the active layer, enhancing light absorption and trapping, which in turn can boost the generated photocurrent. chinesechemsoc.org The aggregation size of these nanoparticles can be tuned by modifying the acetylacetonate (B107027) ligands, offering a strategy to optimize the light field within the device for maximum absorption. chinesechemsoc.orgchinesechemsoc.org This dual functionality—as both an electron collection layer and a light scattering center—presents a promising avenue for further improving the performance of polymer solar cells. chinesechemsoc.org

Fabrication of Size-Controllable Metal Chelates for Enhanced Photovoltaic Performance

Hafnium(IV) acetylacetonate and its derivatives are utilized in the fabrication of metal chelates with controllable particle sizes, which serve as effective electron collection layers (ECLs) and light-scattering centers in polymer solar cells (PSCs), leading to enhanced photovoltaic performance. By modifying the conjugated length of the acetylacetonate-based ligands, a series of hafnium chelates, including Hafnium(IV) acetylacetonate (Hf(acac)₄), Hf(ACB1)₄, and Hf(ACB)₄, have been synthesized. chinesechemsoc.org These metal chelates form nanoparticles of varying sizes due to their distinct self-assembly properties. When applied as an ECL, these nanoparticles distribute across the photoactive layer's surface, acting as scattering centers that effectively modulate the light field within the active layers, thereby improving light absorption. chinesechemsoc.org

Research has demonstrated that the size of these chelate nanoparticles plays a crucial role in optimizing device performance. For instance, in polymer solar cells utilizing a PM6:Y6 active layer, the introduction of these hafnium chelates as an ECL significantly boosts the short-circuit current density (JSC). chinesechemsoc.org Among the tested chelates, Hf(ACB1)₄ nanoparticles were found to have the most suitable aggregation size, creating a superior light-harvesting framework. chinesechemsoc.org This optimization resulted in a notable increase in the power conversion efficiency (PCE) of the PSCs. chinesechemsoc.org

The effectiveness of hafnium(IV) acetylacetonate as a cathode buffer layer (CBL) has also been demonstrated in inverted perovskite solar cells. aip.org In one study, a solution of hafnium(IV) acetylacetonate in ethanol (B145695) was used as a buffer layer between the phenyl-C61-butyric acid methyl ester (PCBM) layer and the silver (Ag) electrode. aip.orgresearchgate.net The introduction of this layer improved charge collection at the PCBM/Ag interface and reduced the contact barrier, leading to simultaneous improvements in the short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). aip.orgacs.org An optimal concentration of 1.0 mg/ml of the hafnium acetylacetonate solution resulted in a power conversion efficiency of 12.23%, a significant improvement of over 30% compared to the control device without the buffer layer, which had a PCE of 8.89%. aip.orgresearchgate.net Furthermore, the devices incorporating the hafnium acetylacetonate buffer layer exhibited enhanced stability, retaining approximately 90% of their initial PCE after 15 days of storage. aip.orgresearchgate.net

The following table summarizes the performance of polymer solar cells with different hafnium chelate electron collection layers.

| Device Configuration | VOC (V) | JSC (mA·cm⁻²) | FF (%) | PCE (%) |

| ITO/PEDOT:PSS/PM6:Y6/Hf(acac)₄/Al | 0.84 | 24.24 | 74.52 | 15.18 |

| ITO/PEDOT:PSS/PM6:Y6/Hf(ACB1)₄/Al | 0.84 | 25.04 | 76.45 | 15.86 |

| ITO/PEDOT:PSS/PM6:Y6/Hf(ACB)₄/Al | 0.84 | 24.62 | 73.76 | 15.24 |

| ITO/PEDOT:PSS/PM6:BTP-eC9/Hf(ACB1)₄/Al | 0.84 | 26.53 | 76.96 | 17.13 |

The table below details the photovoltaic parameters of inverted perovskite solar cells with and without a hafnium(IV) acetylacetonate buffer layer.

| Device Structure | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| Control (without Hfaca) | 0.91 | 18.54 | 52.69 | 8.89 |

| With Hfaca (0.5 mg/ml) | 0.93 | 20.33 | 58.74 | 11.11 |

| With Hfaca (1.0 mg/ml) | 0.94 | 20.71 | 62.69 | 12.23 |

| With Hfaca (1.5 mg/ml) | 0.92 | 20.51 | 60.10 | 11.35 |

Research into High-k Dielectric Materials for Microelectronics Based on Hafnium Oxide Derived from Precursor

Hafnium(IV) acetylacetonate is a key precursor in the synthesis of hafnium oxide (HfO₂), a material of significant interest in the microelectronics industry as a high-k dielectric. scielo.org.mxresearchgate.net High-k materials are essential for the continued scaling of metal-oxide-semiconductor (MOS) devices, as they can replace traditional silicon dioxide (SiO₂) gate dielectrics, allowing for physically thicker layers that reduce quantum mechanical tunneling while maintaining a low equivalent oxide thickness. researchgate.net Hafnium oxide is a leading candidate due to its high dielectric constant (around 25), wide bandgap (approximately 5.7 eV), and good thermal stability. researchgate.netgoogle.com

Various deposition techniques utilize hafnium(IV) acetylacetonate to grow HfO₂ thin films. Metal-Organic Chemical Vapor Deposition (MOCVD) is a widely used method where Hf(acac)₄ is thermally decomposed to form HfO₂ films. researchgate.net Studies have shown that Hf(acac)₄ is a suitable MOCVD precursor as it volatilizes completely at around 245°C and decomposes to form the desired hafnium oxide. researchgate.net The HfO₂ films produced via MOCVD using this precursor are typically crystalline, exhibiting a monoclinic phase. researchgate.net

Another technique employed for the synthesis of HfO₂ films from hafnium(IV) acetylacetonate is ultrasonic spray pyrolysis. scielo.org.mxscielo.org.mx In this method, a solution of Hf(acac)₄ is nebulized and deposited onto a heated substrate. scielo.org.mx Research has shown that nanostructured HfO₂ thin films with a well-defined monoclinic structure can be obtained, with film properties such as refractive index and surface roughness being controllable through process parameters like substrate temperature. scielo.org.mx For example, films deposited at temperatures ranging from 400°C to 550°C have shown refractive index values between 1.87 and 2.02. scielo.org.mx The use of hafnium(IV) acetylacetonate as a precursor is advantageous due to its relatively low melting temperature and good solubility in organic solvents like N,N-Dimethylformamide. scielo.org.mx

The properties of the resulting hafnium oxide films make them suitable for next-generation microelectronic devices. scielo.org.mx The high dielectric constant enables the fabrication of smaller transistors with lower leakage currents, a critical factor in the advancement of integrated circuits. researchgate.net

The following table summarizes key properties of hafnium oxide derived from hafnium(IV) acetylacetonate.

| Property | Value | Source |

| Dielectric Constant (k) | ~25 | google.com |

| Bandgap (Eg) | ~5.7 eV | google.com |

| Melting Point | ~2758 °C | google.com |

| Crystalline Structure | Monoclinic | researchgate.net |

| Precursor Sublimation/Volatilization Temperature | ~193-245 °C | researchgate.netgoogle.com |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been effectively applied to hafnium(IV) complexes to calculate their molecular structure, vibrational frequencies, and thermodynamic properties.

Studies have shown that for hafnium(IV) acetylacetonate (B107027), the central hafnium atom is coordinated with eight oxygen atoms from the four bidentate acetylacetonate ligands. DFT calculations, utilizing basis sets like LANL2DZ for the hafnium atom, have been employed to optimize the molecular geometry and predict key structural parameters. These theoretical calculations correspond well with experimental data obtained from X-ray diffraction, which show Hf-O bond distances varying from 2.153 Å to 2.191 Å.

Beyond structural properties, time-dependent DFT (TD-DFT) is used to predict electronic properties and UV-Vis spectra. The calculated energy and oscillator strengths from TD-DFT show good agreement with experimental spectra. Furthermore, analyses such as Mulliken population analysis for atomic charges and Natural Bond Orbital (NBO) analysis are performed to understand intramolecular interactions and the stability of the complex.

| Property | Value/Description | Source/Method |

|---|---|---|

| Coordination Environment | Hf atom coordinated with 8 oxygen atoms | X-ray Diffraction |

| Hf-O Bond Distance | 2.153 Å - 2.191 Å | X-ray Diffraction |

| Molecular Geometry | Optimized using DFT | Computational (DFT) |

| Electronic Spectra | Calculated using TD-DFT | Computational (TD-DFT) |

Modeling of Adsorption Mechanisms (e.g., Acetylacetone (B45752) on Oxide Surfaces)

Computational modeling is crucial for understanding the surface chemistry involved in processes like Atomic Layer Deposition (ALD), where precursors interact with a substrate. The adsorption of acetylacetone, the ligand in Hf(acac)₄, on various oxide surfaces has been a subject of theoretical study to understand and control surface reactions.

For instance, DFT calculations have been used to investigate the chemoselective adsorption of acetylacetone on different oxide surfaces to achieve area-selective ALD. researchgate.net These studies model the minimum energy paths for the adsorption process. The selectivity is shown to arise from the different ways acetylacetone binds to different surfaces. On a hydroxylated surface, acetylacetone can adsorb via a reaction with surface hydroxyl (-OH) groups, a process known as ligand exchange.

In the context of hafnium oxide, understanding these adsorption mechanisms is vital. In one proposed reaction mechanism for the atomic layer etching of HfO₂, it is believed that a reactant like tin(II) acetylacetonate donates its acetylacetonate (acac) ligands to the HfO₂ surface, forming a volatile Hf(acac)₄ species. researchgate.net DFT modeling helps elucidate the energetics and pathways of such surface reactions, providing a molecular-level understanding of the ligand exchange and desorption steps that are fundamental to deposition and etching processes. mdpi.com

| Aspect | Description | Computational Method |

|---|---|---|

| Adsorption Selectivity | Investigates preferential binding to specific oxide surfaces (e.g., SiO₂ vs. HfO₂). researchgate.net | DFT (GGA/PBE-D3) researchgate.net |

| Reaction Pathway | Models the minimum energy path for the adsorption process. researchgate.net | DFT Calculations researchgate.net |

| Mechanism | Elucidates mechanisms like ligand exchange with surface hydroxyl groups. mdpi.com | DFT Calculations mdpi.com |

| Application | Informs processes like Area-Selective Atomic Layer Deposition (AS-ALD) and etching. researchgate.netresearchgate.net | Process Simulation |

Predictive and Explanative Computational Studies for Catalyst Design and Mechanism Elucidation

While hafnium(IV) acetylacetonate is primarily known as a precursor for materials synthesis, computational studies are pivotal in designing and understanding the catalytic properties of the resulting hafnium-based materials. DFT calculations are used to predict the stability, electronic structure, and reactivity of potential catalysts derived from precursors like Hf(acac)₄.

For example, hafnium oxide (HfO₂), often deposited using Hf(acac)₄, is explored for various catalytic applications. Computational studies on HfO₂ surfaces and clusters help in elucidating reaction mechanisms at a molecular level. These studies can predict how reactants adsorb on the catalyst surface, the energy barriers for reaction steps, and the pathways to desired products. DFT calculations on multinuclear Hf(IV) clusters have revealed low band gap values, suggesting their potential as materials for semiconducting photocatalytic applications. acs.org By modeling the active sites and understanding the role of the electronic structure, these computational approaches guide the rational design of more efficient and selective hafnium-based catalysts. acs.org

Application of Machine Learning Approaches in Hafnium-Based Material Screening

The vast chemical space of potential materials makes traditional experimental and even standard computational screening prohibitively slow and expensive. Machine learning (ML) has emerged as a transformative approach to accelerate materials discovery. science.gov

In the context of hafnium-based materials, which can be synthesized from Hf(acac)₄, ML models are being developed to rapidly predict material properties. For instance, a novel active learning scheme has been proposed for automatically generating Gaussian Approximation Potential (GAP) models, a type of machine-learned interatomic potential. arxiv.org This approach was successfully applied to model amorphous and liquid hafnium dioxide (HfO₂), a material relevant to Hf(acac)₄ precursors. arxiv.org The ML model, trained on a minimal number of DFT calculations, could accurately predict properties like the X-ray structure factor, bridging the gap between high-accuracy quantum mechanical calculations and large-scale classical molecular dynamics simulations. arxiv.org

Such ML approaches can screen vast numbers of candidate materials for desired properties, such as stability or catalytic activity, significantly speeding up the design and discovery cycle for new hafnium-based functional materials. anl.govnih.govresearchgate.net

Emerging Research Directions and Future Outlook

Exploration of Novel Hafnium(IV) Coordination Chemistry and Cluster Formation

Recent research has delved into the coordination chemistry of hafnium(IV), leading to the synthesis of unique polynuclear hafnium-oxo clusters (HfOCs). nih.gov These clusters are formed by linking hafnium ions with oxygen atoms and are stabilized by organic ligands. nih.gov Scientists are exploring the creation of novel hafnium(IV) complexes with various ligands, which can lead to the formation of intricate cluster structures. nih.govresearchgate.net For instance, the reaction of [P₂N₂]Li₂(dioxane)₂ with HfCl₄(THF)₂ yields the hafnium dichloride complex [P₂N₂]HfCl₂, a precursor for dinitrogen coordination complexes. researchgate.net

The study of these clusters is significant as they can exhibit unique properties, such as fluorescence, which are influenced by the coordination of hafnium(IV). acs.org This modulation of photophysical properties opens up possibilities for applications in sensing and electronic devices. nih.govacs.org The formation of these complex structures is often achieved through the careful control of reaction conditions and the use of specific organic linkers that coordinate to the hafnium centers.

Development of Hafnium-Based Nanomaterials (e.g., Nanoparticles, Ceramics) using Hafnium(IV) Acetylacetonate (B107027)

Hafnium(IV) acetylacetonate is a crucial precursor in the synthesis of a variety of hafnium-based nanomaterials, including nanoparticles and ceramics. smolecule.com Its favorable thermal decomposition properties make it an ideal starting material for creating high-quality hafnium dioxide (HfO₂) thin films and other nanostructures. smolecule.com Researchers are actively exploring its use in developing advanced materials with unique characteristics. frontiersin.org

One area of focus is the synthesis of hafnium carbide (HfC) ceramic powders. A novel method involves the pyrolysis of a precursor synthesized from hafnium tetrachloride, acetylacetone (B45752), methanol (B129727), and hydroquinone. jim.org.cn This process yields HfC nanoparticles with sizes ranging from 50 to 100 nm. jim.org.cn Additionally, hafnium(IV) acetylacetonate is being investigated for the creation of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation due to their porous nature. The development of these nanomaterials holds promise for various high-tech industries. samaterials.com

Advanced Functional Coatings and Protective Layers for Diverse Applications

Hafnium-based coatings, often derived from hafnium(IV) acetylacetonate, are gaining traction for their exceptional properties. sputtertargets.net These coatings provide enhanced durability, corrosion resistance, and high-temperature stability, making them suitable for a wide range of applications. sputtertargets.netnoahchemicals.com In the aerospace industry, for example, hafnium coatings protect critical components like turbine blades from extreme temperatures and oxidation, thereby improving engine efficiency and lifespan. sputtertargets.netnoahchemicals.com

The use of hafnium(IV) acetylacetonate as a precursor in chemical vapor deposition (CVD) allows for the creation of high-quality hafnium dioxide (HfO₂) thin films. These films are not only used in microelectronics but also in optical coatings for lenses and mirrors, where they provide durability and improved optical clarity. sputtertargets.net The ability to form hard, scratch-free protective layers makes hafnium-based coatings valuable in various industrial and technological fields. alkane.com.au

Applications in Metal Separation Chemistry (e.g., Hafnium/Zirconium Separation)

The chemical similarity between hafnium and zirconium presents a significant challenge in their separation, a crucial step for applications in the nuclear industry where hafnium-free zirconium is required. iaea.orggoogle.com Hafnium(IV) acetylacetonate has been explored in the context of solvent extraction methods for separating these two elements. researchgate.net

Research has shown that the extraction of hafnium and zirconium can be influenced by the presence of other reagents. For instance, the extractability of hafnium(IV) and zirconium(IV) ions with acetylacetone in carbon tetrachloride can be studied in the presence of 3,5-dichlorophenol. researchgate.net While various methods exist for their separation, including ion exchange and different solvent extraction systems, the use of acetylacetone-based systems continues to be an area of investigation. iaea.orgresearchgate.net

Integration into Next-Generation Semiconductor Technologies and Devices

Hafnium(IV) acetylacetonate plays a pivotal role in the semiconductor industry, primarily as a precursor for depositing hafnium dioxide (HfO₂) thin films. smolecule.com HfO₂ is a high-k dielectric material, meaning it has a higher dielectric constant than silicon dioxide (SiO₂), the traditional gate insulator in transistors. google.comaip.org This property allows for the fabrication of smaller, more efficient transistors, a key aspect of Moore's Law. cityu.edu.hk

The use of HfO₂ enables the continued down-scaling of semiconductor devices by providing a physically thicker gate dielectric layer that reduces quantum mechanical tunneling and leakage currents. aip.orgcityu.edu.hk Hafnium(IV) acetylacetonate is particularly valuable in this context due to its volatility and ability to produce high-quality, uniform HfO₂ films through processes like chemical vapor deposition (CVD). smolecule.com Research is ongoing to optimize the properties of these films and integrate them into advanced semiconductor technologies. cityu.edu.hk

Q & A

Basic: What are the established methods for synthesizing and characterizing hafnium(IV) acetylacetonate [Hf(acac)₄]?

Hf(acac)₄ is synthesized via coordination chemistry, where hafnium chloride (HfCl₄) reacts with acetylacetone (acacH) in a molar ratio of 1:4 under anhydrous conditions. A common method involves dissolving HfCl₄ in ethanol or tetrahydrofuran (THF), followed by dropwise addition of acacH in the presence of a base (e.g., ammonia) to deprotonate the ligand. The product is purified via recrystallization from non-polar solvents like hexane . Characterization employs Fourier-transform infrared spectroscopy (FTIR) to confirm chelation (C=O and C-O vibrational shifts), nuclear magnetic resonance (¹H/¹³C NMR) for ligand proton environments, and X-ray diffraction (XRD) to verify its square antiprismatic geometry .

Basic: How does Hf(acac)₄ function as a cathode buffer layer (CBL) in inverted perovskite solar cells (PSCs)?